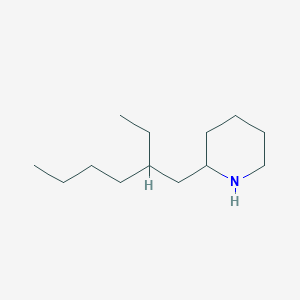

2-(2-Ethyl-hexyl)-piperidine

Description

Contextualization of the Piperidine (B6355638) Scaffold in Contemporary Chemical Research

The piperidine motif, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry and drug discovery. nih.govguidechem.com It is one of the most prevalent heterocyclic scaffolds found in U.S. FDA-approved pharmaceuticals and is integral to the structure of numerous alkaloids and synthetic drugs. guidechem.com The significance of the piperidine ring lies in its ability to confer favorable pharmacokinetic and pharmacodynamic properties to a molecule. nwmedj.org Its three-dimensional, chair-like conformation allows for the precise spatial arrangement of substituents, which is crucial for specific interactions with biological targets like enzymes and receptors. ijnrd.org

Significance of Branched Alkyl Chains in Organic Compound Design and Functionality

Alkyl groups are fundamental in organic chemistry, and their structure—whether linear, branched, or cyclic—profoundly influences a molecule's physical and chemical properties. mdpi.com Branched alkyl chains, such as the 2-ethylhexyl group present in the title compound, are of particular importance in the design of functional organic molecules, including pharmaceuticals.

Research Trajectories and Objectives for 2-(2-Ethyl-hexyl)-piperidine

Given the established importance of the piperidine scaffold and the functional role of branched alkyl chains, research trajectories for this compound can be logically proposed. The combination of a proven pharmacophore (piperidine) with a lipophilicity-modulating side chain (2-ethylhexyl) suggests potential applications where membrane interaction and solubility are key.

Investigation of Biological Activity: A primary objective would be to screen this compound for various biological activities. The lipophilic nature imparted by the 2-ethylhexyl group could facilitate passage through the blood-brain barrier, suggesting potential utility in developing agents targeting the central nervous system (CNS). guidechem.com Furthermore, many piperidine alkaloids exhibit antimicrobial or anticancer properties; therefore, evaluating this compound against various cancer cell lines and microbial strains would be a valid starting point. nwmedj.orgsemanticscholar.org

Use as a Synthetic Intermediate: The compound could serve as a valuable building block for more complex molecules. The secondary amine of the piperidine ring is a reactive handle for further functionalization, allowing for the attachment of other pharmacologically active moieties. The synthesis of a library of derivatives from this core structure would be a logical step to explore structure-activity relationships.

Applications in Materials Science: Beyond pharmaceuticals, piperidine and its derivatives are used as solvents, catalysts, and corrosion inhibitors. semanticscholar.org The 2-ethylhexyl group, known for its use in plasticizers like Di(2-ethylhexyl) phthalate (B1215562) (DEHP), could impart properties making the compound useful as a specialty solvent, a base in organic synthesis, or as a component in the formulation of polymers or coatings. semanticscholar.orgchemeo.com

Overview of Research Areas within the Piperidine Derivative Landscape

The field of piperidine derivative research is vast and dynamic, driven by the scaffold's proven success in drug development. Current research efforts can be broadly categorized into several key areas:

Oncology: Piperidine moieties are frequently incorporated into the design of new anticancer drugs. They can act as scaffolds to correctly orient functional groups that interact with targets like protein kinases or inhibit protein-protein interactions involved in cancer progression. nwmedj.org

Neuroscience: A significant number of CNS-active drugs, including antipsychotics and analgesics, feature a piperidine ring. Research continues to explore new derivatives for treating neurodegenerative diseases like Alzheimer's, as well as for managing pain and psychiatric disorders. nih.govsemanticscholar.org

Infectious Diseases: The piperidine structure is found in natural and synthetic compounds with antibacterial, antifungal, antiviral, and antiparasitic properties. clinmedkaz.org The development of new piperidine-based agents is a crucial strategy in combating drug-resistant pathogens.

Catalysis and Synthesis: Chiral piperidine derivatives are explored as organocatalysts and ligands in asymmetric synthesis. nih.gov The development of novel synthetic methodologies to access stereochemically complex piperidines is an active area of research, enabling the creation of more sophisticated and effective molecules. clinmedkaz.orgnwmedj.org

| Research Area | Examples of Therapeutic Targets or Applications | Reference |

|---|---|---|

| Oncology | Enzyme inhibitors, Apoptosis initiators, Receptor antagonists | nwmedj.org |

| Central Nervous System (CNS) | Antipsychotics, Analgesics, Anti-Alzheimer's agents | guidechem.comnih.govsemanticscholar.org |

| Infectious Diseases | Antibacterial, Antifungal, Antiviral, Antimalarial agents | semanticscholar.org |

| Cardiovascular Disease | Anticoagulants, Antihypertensives | guidechem.com |

| Chemical Synthesis | Organocatalysts, Chiral auxiliaries, Synthetic building blocks | nih.govclinmedkaz.org |

Strategies for the Construction of the Piperidine Ring Incorporating the 2-Ethylhexyl Moiety

The formation of the piperidine ring with a specific substituent at the 2-position can be achieved through either intramolecular or intermolecular strategies. Intramolecular approaches involve cyclizing a linear precursor that already contains the necessary atoms for the ring, while intermolecular methods assemble the ring from two or more separate components.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for the synthesis of piperidines, offering good control over regioselectivity. nih.gov These methods typically involve the formation of a carbon-nitrogen bond to close the six-membered ring.

Reductive cyclization cascades represent an efficient method for piperidine synthesis. One common approach is the intramolecular reductive amination of an ω-amino ketone. For the synthesis of 2-(2-ethylhexyl)piperidine, a suitable precursor would be 1-amino-7-methyloctan-3-one. In this reaction, the amino group condenses with the ketone to form a cyclic imine or enamine intermediate, which is then reduced in situ to the piperidine. This reduction can be achieved using various reducing agents, including catalytic hydrogenation or hydride reagents. masterorganicchemistry.comclockss.org

A related strategy involves the one-pot cyclization and reduction of halogenated amides. nih.gov For instance, a suitably substituted N-(5-halopentyl) derivative containing the 2-ethylhexyl group could be cyclized and reduced to afford the target piperidine.

The diastereoselectivity of such cyclizations can often be controlled by the choice of reducing agent and reaction conditions, which is particularly relevant when synthesizing analogues with additional stereocenters. clockss.org

Electrophilic cyclization reactions provide another avenue to 2-substituted piperidines. In this approach, an unsaturated amine precursor undergoes cyclization initiated by an electrophile. For the synthesis of 2-(2-ethylhexyl)piperidine, a possible precursor would be an N-protected amine with a terminal alkene, where the 2-ethylhexyl group is appropriately positioned. The cyclization can be promoted by various electrophilic reagents, including iodine or mercury(II) salts. nih.gov The reaction proceeds through the formation of a cyclic intermediate, which is then further functionalized or reduced to yield the final piperidine derivative. The regioselectivity of the cyclization is governed by Baldwin's rules, with 6-endo-trig cyclizations being generally favored for piperidine formation.

The intramolecular aza-Michael reaction is a widely used method for the construction of nitrogen-containing heterocycles, including piperidines. nih.govgoogle.com This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound or other Michael acceptor within the same molecule. To synthesize 2-(2-ethylhexyl)piperidine via this route, a precursor such as an amino-tethered enone could be employed. The amino group would attack the double bond in a 6-endo-trig fashion, leading to the formation of the piperidine ring. The stereochemical outcome of the aza-Michael addition can often be influenced by the use of chiral catalysts or auxiliaries, allowing for the synthesis of enantiomerically enriched piperidine derivatives. nih.gov

The efficiency of the aza-Michael reaction can be enhanced by various catalysts, including organocatalysts and metal complexes. nih.gov For instance, the combination of a quinoline-based organocatalyst and a co-catalyst has been shown to afford enantiomerically enriched 2,6-disubstituted piperidines in good yields. nih.gov

Intermolecular Annulation Methods

Intermolecular annulation involves the construction of the piperidine ring from two or more separate molecules. These methods are often convergent and allow for the rapid assembly of complex piperidine structures.

The [5+1] annulation strategy is a powerful intermolecular approach to piperidine synthesis. A prominent example is the reductive amination of a 1,5-dicarbonyl compound with an amine. To form 2-(2-ethylhexyl)piperidine, this would conceptually involve the reaction of a 1,5-dicarbonyl precursor with 2-ethylhexylamine (B116587). However, a more direct and relevant application of reductive amination for this specific target involves the reaction of glutaraldehyde (B144438) (a C5 component) with 2-ethylhexylamine (a C1+N component). The reaction proceeds through the formation of imine intermediates which are then reduced to the piperidine.

A highly effective and common method for synthesizing 2-alkylpiperidines is through the catalytic hydrogenation of the corresponding 2-alkylpyridine. nih.govnih.gov In this case, 2-(2-ethylhexyl)pyridine would be the direct precursor. This pyridine (B92270) derivative could potentially be synthesized via the alkylation of 2-picoline (2-methylpyridine) with a suitable 2-ethylhexyl halide. The subsequent reduction of the pyridine ring to a piperidine is typically achieved using heterogeneous catalysts such as platinum oxide or rhodium on carbon under hydrogen pressure. nih.govnih.gov This method is often robust and can be performed on a large scale.

Table 1: Overview of Synthetic Strategies for 2-(2-Ethylhexyl)piperidine

| Strategy | Sub-Strategy | Key Precursor(s) Example | General Reaction Principle | Relevant Findings |

|---|---|---|---|---|

| Intramolecular Cyclization | Reductive Cyclization | 1-Amino-7-methyloctan-3-one | Intramolecular condensation of an amino ketone followed by in situ reduction of the resulting cyclic imine/enamine. | Efficient for forming the piperidine ring; stereoselectivity can be controlled. clockss.org |

| Electrophilic Cyclization | N-protected amine with a terminal alkene and the 2-ethylhexyl group | Electrophile-initiated cyclization of an unsaturated amine. | Governed by Baldwin's rules; various electrophiles can be used. nih.gov | |

| Aza-Michael Reaction | Amino-tethered enone with the 2-ethylhexyl group | Intramolecular conjugate addition of an amine to a Michael acceptor. | Widely applicable; can be catalyzed by organocatalysts or metal complexes for asymmetric synthesis. nih.govgoogle.com | |

| Intermolecular Annulation | [5+1] Annulation (Reductive Amination) | Glutaraldehyde and 2-ethylhexylamine | Condensation of a C5 dialdehyde (B1249045) with a primary amine followed by reduction. | A direct approach to N-substituted piperidines. |

| Catalytic Hydrogenation of Pyridines | 2-(2-Ethylhexyl)pyridine | Reduction of the aromatic pyridine ring to a piperidine using a heterogeneous catalyst and H2. | A robust and scalable method for preparing 2-alkylpiperidines. nih.govnih.gov |

An exploration into the synthesis of 2-(2-ethylhexyl)piperidine and its structural analogues reveals a variety of sophisticated chemical strategies. These methods focus on the construction of the piperidine ring and the stereocontrolled introduction of substituents, particularly at the C-2 position. This article details key synthetic methodologies, including cycloaddition reactions and various asymmetric approaches, that are pivotal in accessing these important heterocyclic compounds.

2 Synthetic Methodologies for this compound and its Analogues

2 [4+2] Cycloaddition Reactions (e.g., Oxidative Annulation)

[4+2] cycloaddition, or the Diels-Alder reaction, represents a powerful tool for the formation of six-membered rings. libretexts.org In the context of piperidine synthesis, this strategy involves the reaction of a diene with a dienophile containing a nitrogen atom. libretexts.org

A notable application is the phosphine-catalyzed [4+2] annulation of imines with allenes, which furnishes a variety of functionalized piperidine derivatives. acs.org For instance, the use of tributylphosphine (B147548) (PBu₃) as a catalyst effectively promotes this transformation. acs.org Furthermore, palladium-promoted oxidative annulation of alkyl amides and dienes demonstrates the utility of C(sp³)-H bond activation in cycloadditions for piperidine synthesis. nih.gov Lewis acids like scandium triflate (Sc(OTf)₃) can also catalyze the [4+2] cycloaddition of donor-acceptor cyclobutanes with iminooxindoles, providing access to complex spiro[piperidine-3,2'-oxindoles] with high stereoselectivity. rsc.org These reactions showcase the versatility of [4+2] cycloadditions, which can be adapted to create a wide range of substituted piperidines through various catalytic systems.

| Reaction Type | Key Reactants | Catalyst/Promoter | Product Type | Reference |

|---|---|---|---|---|

| Kwon Annulation | Imines, Allenes | Tertiary Phosphines (e.g., PBu₃) | Functionalized Piperidines | acs.org |

| Oxidative Annulation | Alkyl amides, Dienes | Palladium | 2-Substituted Piperidines | nih.gov |

| Lewis Acid-Catalyzed Cycloaddition | Donor-Acceptor Cyclobutanes, Iminooxindoles | Sc(OTf)₃ | Spiro[piperidine-3,2'-oxindoles] | rsc.org |

| Intramolecular Diels-Alder | 4-Pyridazinecarbonitriles with alkyne side chains | Thermal | Fused Benzonitriles | mdpi.com |

3 [3+3] Cycloaddition Methods

The [3+3] cycloaddition strategy offers another effective route to functionalized piperidines. A prominent example involves the reaction of activated aziridines with palladium-trimethylenemethane (Pd-TMM) complexes. acs.orgnih.govacs.org This formal [3+3] cycloaddition proceeds with the ring-opening of the aziridine, typically at the least sterically hindered site, followed by cyclization with the three-carbon TMM unit. acs.orgnih.gov

The success of this reaction is highly dependent on the nature of the nitrogen substituent on the aziridine; activating groups such as 4-toluenesulfonyl (Ts) and 4-methoxybenzenesulfonyl (PMBS) have been shown to facilitate a smooth cycloaddition. acs.orgnih.gov A key advantage of this methodology is its enantiospecificity. When enantiomerically pure 2-substituted aziridines are used, the corresponding enantiomerically pure 2-substituted piperidines can be obtained in good to excellent yields. acs.orgacs.org The resulting piperidine products also feature an exocyclic methylene (B1212753) group, which serves as a handle for further chemical modifications. acs.orgacs.org This method has been successfully applied to a range of monosubstituted and spirocyclic aziridines. acs.orgacs.org

| Three-Atom Component | Three-Atom Component | Key Features | Product | Reference |

|---|---|---|---|---|

| Activated Aziridines (N-Ts, N-PMBS) | Palladium-trimethylenemethane (Pd-TMM) | Enantiospecific; ring opening at least hindered site. | 2-Substituted piperidines with an exocyclic methylene group. | acs.orgnih.govacs.org |

Properties

IUPAC Name |

2-(2-ethylhexyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N/c1-3-5-8-12(4-2)11-13-9-6-7-10-14-13/h12-14H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLEAVHHJWCJOCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CC1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Ethyl Hexyl Piperidine and Its Analogues

3 Asymmetric Synthesis for Enantiomerically Enriched 2-Substituted Piperidines

The synthesis of enantiomerically pure piperidines is of great importance due to their prevalence in pharmaceuticals and natural products. snnu.edu.cnnih.gov Asymmetric synthesis provides direct access to these chiral molecules, avoiding the need for resolving racemic mixtures. nih.gov Various strategies have been developed, including those based on chiral pools, chiral auxiliaries, asymmetric catalysis, and kinetic resolution.

1 Chiral Pool-Based Approaches

Chiral pool synthesis utilizes readily available, inexpensive, enantiomerically pure starting materials, such as amino acids or carbohydrates, to construct complex chiral molecules. nih.gov This approach transfers the inherent chirality of the starting material to the final product. For example, a scalable synthesis of a trisubstituted chiral piperidine (B6355638) has been developed from choro-homoserine. nih.gov Another strategy employs commercially available (2S)-hydroxymethylaziridine as the chiral precursor for the divergent and highly stereoselective synthesis of cis-2,6-disubstituted piperidine natural products like deoxocassine (B1246555) and spectaline. rsc.org Similarly, L-serine has been used to generate organozinc reagents that, through conjugate addition to enones, lead to the formation of 2,6-disubstituted piperidines. whiterose.ac.uk

2 Chiral Auxiliary-Based Strategies

Chiral auxiliary-based methods involve the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. The N-tert-butanesulfinylimine group, derived from the highly effective tert-butanesulfinamide chiral auxiliary, has proven to be a valuable tool in the diastereoselective synthesis of various N-heterocycles, including piperidines. researchgate.net Another approach involves a multi-component coupling reaction starting from (S)-1-(1-phenylethyl)-2-methyleneaziridine, where the chiral (S)-1-(1-phenylethyl) group on the nitrogen atom controls the absolute stereochemistry at the C-2 position of the resulting piperidine ring. rsc.org This strategy was successfully used in the concise and enantiocontrolled synthesis of the alkaloid (S)-coniine. rsc.orgrsc.org

3 Asymmetric Catalysis in Piperidine Formation

Asymmetric catalysis is an efficient method for producing enantiomerically enriched compounds, where a small amount of a chiral catalyst generates a large quantity of a chiral product. acs.org A variety of catalytic systems have been developed for piperidine synthesis.

Organocatalysis : (L)-proline has been used as a biomimetic organocatalyst for the asymmetric Mannich-type addition of ketones to cyclic imines (Δ¹-piperideines), yielding 2-substituted piperidine alkaloids with excellent enantioselectivity (up to 97% ee). acs.org

Metal-Catalyzed Reactions : Rhodium complexes have been employed in the asymmetric reductive Heck reaction of arylboronic acids with pyridine (B92270) derivatives to produce enantioenriched 3-substituted piperidines. snnu.edu.cnnih.gov In another strategy, a C2-symmetric chiral phosphepine serves as an effective catalyst for the highly enantioselective [4+2] annulation of imines with allenes to form functionalized piperidines. acs.org

Chemo-enzymatic Cascades : A powerful one-pot cascade combining an amine oxidase and an ene-imine reductase (EneIRED) enables the asymmetric dearomatization of activated pyridines to afford stereodefined substituted piperidines. nih.gov Transaminases have also been applied to convert ω-chloroketones into chiral 2-substituted piperidines with high enantiomeric excess (>95% ee) for both enantiomers. acs.org

| Catalyst Type | Reaction | Example Catalyst/System | Product Type | Reference |

|---|---|---|---|---|

| Organocatalyst | Asymmetric Mannich-type reaction | (l)-proline | 2-Substituted piperidine alkaloids | acs.org |

| Metal Catalyst | Asymmetric [4+2] Annulation | Chiral Phosphepine | Functionalized Piperidines | acs.org |

| Metal Catalyst | Asymmetric Reductive Heck | Rhodium complex | 3-Substituted Piperidines | snnu.edu.cnnih.gov |

| Biocatalyst (Enzyme) | Transamination/Cyclization | Transaminase | Enantiopure 2-Substituted Piperidines | acs.org |

| Chemo-enzymatic | Oxidase/Reductase Cascade | Amine Oxidase/Ene-Imine Reductase | Stereo-defined Substituted Piperidines | nih.gov |

4 Kinetic Resolution of Racemic 2-Substituted Piperidine Derivatives

Kinetic resolution is a process used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in one enantiomer being consumed faster, leaving the unreacted starting material enriched in the slower-reacting enantiomer.

A well-established method for the kinetic resolution of N-Boc-2-arylpiperidines involves asymmetric deprotonation using the chiral base system formed from n-butyllithium (n-BuLi) and the chiral ligand sparteine. nih.govacs.org This base preferentially abstracts a proton from one enantiomer of the racemic piperidine. nih.gov The resulting lithiated intermediate can be trapped with an electrophile, or simply quenched, to yield highly enantioenriched products and recovered starting material. nih.govacs.org This methodology has proven to be robust and has been extended to more complex substrates, including 2-aryl-4-methylenepiperidines and spirocyclic 2-arylpiperidines, achieving high enantiomeric ratios. acs.orgrsc.org Additionally, enzymatic methods, such as the lipase-catalyzed resolution of racemic 2-piperidineethanol (B17955), provide a valuable alternative for accessing enantiopure building blocks. mdpi.com

| Method | Substrate Type | Reagent/Catalyst | Key Feature | Reference |

|---|---|---|---|---|

| Asymmetric Deprotonation | N-Boc-2-arylpiperidines | n-BuLi / Sparteine | Preferential deprotonation of one enantiomer. | nih.govacs.org |

| Asymmetric Deprotonation | N-Boc-2-aryl-4-methylenepiperidines | n-BuLi / Sparteine | High enantiomeric ratios obtained for functionalizable piperidines. | acs.org |

| Asymmetric Deprotonation | N-Boc-spirocyclic 2-arylpiperidines | n-BuLi / Sparteine | Effective for complex, 3D-rich structures. | rsc.org |

| Enzymatic Resolution | 2-Piperidineethanol | Lipase | Enantioselective acylation. | mdpi.com |

Radical-Mediated Cyclization Techniques

Radical cyclization reactions offer a powerful method for the formation of mono- or polycyclic ring systems through the action of radical intermediates. wikipedia.org These reactions are typically initiated by the generation of a radical on an acyclic precursor, which then undergoes an intramolecular attack on a multiple bond to form the cyclic structure. wikipedia.org For the synthesis of a 2-substituted piperidine like 2-(2-ethyl-hexyl)-piperidine, this would involve an appropriately designed open-chain substrate.

The general process involves three key steps: selective radical generation, an intramolecular cyclization step, and a final step to quench the cyclized radical. wikipedia.org The formation of five- and six-membered rings, such as piperidines, is generally favored. wikipedia.org

Key approaches applicable to piperidine synthesis include:

Atom-Transfer Radical Cyclization (ATRC): In ATRC, a radical is generated by the homolytic cleavage of a carbon-halogen bond. nih.gov For instance, N-allyl-haloamines can undergo copper-catalyzed radical cyclization to produce substituted pyrrolidines, and similar principles can be applied to create piperidines from homologous starting materials. nih.gov

Cyclization of Haloalkenes: A common strategy involves the radical cyclization of unsaturated halo compounds. For example, the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates has been shown to produce 2,4-disubstituted piperidines. organic-chemistry.orgnih.gov The diastereoselectivity of this reaction can be influenced by the choice of the radical mediator, with tris(trimethylsilyl)silane (B43935) sometimes offering higher selectivity than tributyltin hydride. nih.gov

Reductive Cyclization: Electroreductive methods have been developed for the cyclization of imines with terminal dihaloalkanes in a flow microreactor, providing a green and efficient route to piperidine derivatives. beilstein-journals.org This process involves the generation of a radical anion from the imine, which then attacks the dihaloalkane intramolecularly. beilstein-journals.org

Cobalt-Mediated Cyclization: A cobalt(II) catalyst has been used for the intramolecular radical cyclization of linear amino-aldehydes to yield various piperidines. nih.gov

These radical-mediated strategies provide a versatile toolkit for constructing the piperidine ring, where the 2-(2-ethyl-hexyl) substituent could be pre-installed on the acyclic precursor.

Catalytic Systems Utilized in Piperidine Synthesis Relevant to this compound

Catalytic methods are central to the efficient and selective synthesis of piperidine derivatives. Both transition metal catalysis and organocatalysis offer distinct advantages in accessing structures like this compound.

Transition Metal Catalysis (e.g., Palladium, Rhodium, Copper, Iron)

Transition metals are widely employed to catalyze the formation of piperidine rings, most commonly through the hydrogenation of pyridine precursors or through hydroamination reactions.

The most direct route to this compound is the catalytic hydrogenation of the corresponding aromatic precursor, 2-(2-ethyl-hexyl)-pyridine. This transformation involves the reduction of the pyridine ring to a piperidine ring using hydrogen gas and a metal catalyst. A variety of catalysts are effective for this purpose, often requiring specific conditions to achieve high yields and avoid side reactions.

Recent advances have focused on the hydrogenation of functionalized and multi-substituted pyridines under milder conditions. mdpi.com For example, rhodium(I) catalysts with ferrocene (B1249389) ligands have been used in such reactions. mdpi.com An Ir-catalyzed enantioselective hydrogenation of 2-alkyl-pyridines has also been developed, yielding enantioenriched piperidines with high enantioselectivity. nih.gov

| Catalyst System | Substrate Type | Conditions | Outcome |

| Rhodium(I) / Ferrocene Ligand | Fluorinated Pyridines | Mild conditions | High yield of the corresponding piperidine. mdpi.com |

| Palladium on Carbon (Pd/C) | Pyridine derivatives | H₂ gas, often in acidic solvent | Effective for complete reduction; reaction can be interrupted by water to yield piperidinones. mdpi.com |

| Ruthenium(II) Complex | Fluorinated Enamines (from Pyridines) | Asymmetric hydrogenation | Provides complete conversion to the desired piperidine. mdpi.com |

| Iridium / MeO-BoQPhos Ligand | 2-Alkyl-pyridines | H₂ gas | Produces enantioenriched 2-alkyl piperidines with high enantioselectivity (up to 93:7 er). nih.gov |

This table provides a summary of representative catalytic systems for pyridine hydrogenation.

Metal-catalyzed intramolecular hydroamination provides an atom-economical method for synthesizing piperidines from acyclic aminoalkenes or aminoalkynes. This reaction involves the addition of an N-H bond across a carbon-carbon multiple bond.

Gold-Catalyzed Hydroamination: Gold(I) catalysts have been shown to be effective for the intramolecular hydroamination of N-allenyl carbamates to form various cyclic amines, including piperidines. organic-chemistry.org

Reductive Hydroamination/Cyclization: A cascade reaction involving the acid-mediated functionalization of an alkyne to form an enamine, followed by the generation of an iminium ion and subsequent reduction, can lead to the formation of piperidines. nih.govmdpi.com

These methods are valuable for constructing the piperidine ring from linear precursors containing the desired 2-(2-ethyl-hexyl) side chain.

Organocatalytic Approaches to Piperidine Derivatives

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy for synthesizing chiral piperidine derivatives without relying on transition metals. nih.gov These methods often proceed through cascade or domino reactions, efficiently building molecular complexity.

Hybrid Bio-Organocatalytic Cascades: A transaminase can be used to generate a reactive imine intermediate from an amino donor and an aldehyde. This intermediate can then undergo an organocatalyzed Mannich reaction, leading to the formation of 2-substituted piperidines. nih.gov

Aza-Diels-Alder Reactions: The inverse-electron-demand aza-Diels-Alder reaction of N-sulfonyl-1-aza-1,3-butadienes with α,β-unsaturated aldehydes can be catalyzed by chiral amines to produce optically pure polysubstituted piperidines.

Michael Addition Cascades: The domino Michael addition/aminalization process, catalyzed by O-TMS protected diphenylprolinol, can synthesize polysubstituted piperidines from aldehydes and nitroolefins.

| Organocatalytic Strategy | Catalyst Type | Precursors | Key Transformation |

| Hybrid Bio-Organocatalysis | Transaminase / Proline derivative | Aldehyde, Amine Donor | Mannich Reaction Cascade. nih.gov |

| Aza-Diels-Alder | Chiral Amine / Acid | N-sulfonyl-1-aza-1,3-butadiene, α,β-Unsaturated Aldehyde | [4+2] Cycloaddition. |

| Domino Reaction | O-TMS protected diphenylprolinol | Aldehyde, Trisubstituted Nitroolefin | Michael Addition/Aminalization. |

| Aza-Prins Cyclization | AlCl₃ / Trimethylsilyl halide | N-tosyl homoallylamine, Carbonyl compound | Cyclization to form 2,4-disubstituted piperidines. organic-chemistry.org |

This table summarizes selected organocatalytic methods for piperidine synthesis.

Post-Synthetic Functionalization and Derivatization of this compound

Once the this compound core has been synthesized, it can be further modified to create a variety of derivatives. As a secondary amine, the piperidine nitrogen is a key site for functionalization. Additionally, C-H functionalization methods allow for modification of the piperidine ring itself.

N-Functionalization: The nitrogen atom of the piperidine ring is nucleophilic and can readily undergo a range of standard transformations:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce various substituents on the nitrogen.

N-Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding N-amides.

N-Arylation: Cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form an N-aryl bond.

C-H Functionalization: Directing group strategies and specialized catalysts enable the selective functionalization of C-H bonds at various positions on the piperidine ring.

α-Functionalization (C2/C6): Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes can introduce new substituents at the C2 position. The site selectivity can be controlled by the choice of catalyst and the nitrogen protecting group. nih.gov For example, N-Boc-piperidine can be functionalized at the C2 position using a rhodium catalyst. nih.gov An alternative strategy involves the C-C cleavage and cross-coupling of N-fused bicyclo α-hydroxy-β-lactams, which serve as masked nucleophiles for α-functionalization. researchgate.net

β- and γ-Functionalization (C3/C5, C4): While α-functionalization is common, methods for modifying the C3 and C4 positions are also being developed. For instance, 3-substituted analogues have been prepared via cyclopropanation of a tetrahydropyridine (B1245486) followed by reductive ring-opening. nih.gov

These post-synthetic modifications allow for the diversification of the this compound scaffold, enabling the synthesis of a library of related compounds.

N-Substitution Chemistry of the Piperidine Nitrogen

The secondary amine of the piperidine ring provides a reactive handle for the introduction of a wide range of substituents. N-alkylation and N-arylation are fundamental transformations for diversifying the core piperidine structure.

N-Alkylation:

Direct N-alkylation of 2-substituted piperidines, such as 2-(2-ethylhexyl)piperidine, can be achieved through reaction with various alkylating agents. A common and straightforward method involves the use of alkyl halides in the presence of a base. researchgate.net The choice of base and solvent is crucial to control the reaction and avoid the formation of quaternary ammonium (B1175870) salts. researchgate.net Common bases include potassium carbonate (K2CO3) and sodium hydride (NaH), with solvents like dimethylformamide (DMF) and acetonitrile (B52724) being frequently employed. researchgate.net For instance, the reaction of piperidine with an alkyl halide can be performed at room temperature or with gentle heating to drive the reaction to completion. researchgate.net To prevent over-alkylation, the alkyl halide is often added slowly to a solution containing an excess of the piperidine. researchgate.net

More advanced methods for N-alkylation have also been developed. A copper-catalyzed metallaphotoredox approach offers a general platform for the N-alkylation of various N-nucleophiles, including heterocycles, with a broad range of primary, secondary, and tertiary alkyl bromides under mild, visible-light-induced conditions. princeton.edu This method utilizes a halogen abstraction-radical capture (HARC) mechanism, providing an alternative to traditional SN2 reactions. princeton.edu

N-Arylation:

The introduction of an aryl group onto the piperidine nitrogen is most commonly accomplished via the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction involves the reaction of an amine with an aryl halide or triflate. wikipedia.org The development of various phosphine (B1218219) ligands has been instrumental in expanding the scope and efficiency of this transformation, allowing for the coupling of a wide range of amines and aryl halides under relatively mild conditions. wikipedia.org The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the N-arylated product. wikipedia.org For the N-arylation of secondary cyclic amines like piperidine derivatives, specific ligand systems and reaction conditions are often required to achieve high yields. rsc.org

A one-pot chemoenzymatic approach combining biocatalytic reductive amination with a subsequent Buchwald-Hartwig cross-coupling has been demonstrated for the synthesis of chiral N-arylamines. researchgate.net This method highlights the potential for integrating biocatalysis and chemocatalysis to access valuable functionalized amine derivatives. researchgate.net

Table 1: Examples of N-Alkylation and N-Arylation of Piperidine Derivatives

| Starting Piperidine | Reagent | Catalyst/Base | Solvent | Product | Yield (%) | Reference |

| Piperidine | Alkyl bromide/iodide | K2CO3 or NaH | DMF or Acetonitrile | N-Alkylpiperidine | - | researchgate.net |

| Various N-nucleophiles | Alkyl bromide | [Ir-1]/Cu(TMHD)2/LiOt-Bu | MeCN | N-Alkylated product | Good | princeton.edu |

| Piperidine | 4-Chloroanisole | (NHC)Pd(allyl)Cl/LHMDS | Toluene | N-(4-methoxyphenyl)piperidine | 43 | rsc.org |

| Chiral amine | Aryl bromide | Palladium catalyst | Toluene | Chiral N-arylamine | Good to excellent | researchgate.net |

Selective C-H Functionalization on the Piperidine Ring or Alkyl Chain

Direct functionalization of otherwise inert C-H bonds represents a powerful and atom-economical strategy for the synthesis of complex molecules. Significant progress has been made in the selective C-H functionalization of the piperidine ring and its substituents, primarily through transition metal catalysis.

Functionalization of the Piperidine Ring:

The C-H bonds on the piperidine ring exhibit different reactivities. The C2-H bond is electronically activated due to the adjacent nitrogen atom, but it is also sterically hindered. nih.gov Conversely, the C3-H bond is electronically deactivated, while the C4-H bond is generally more sterically accessible. nih.gov The site-selectivity of C-H functionalization can often be controlled by the choice of catalyst, directing group, and reaction conditions. nih.govnih.gov

Ruthenium-Catalyzed Arylation: Ruthenium catalysts have been effectively employed for the direct arylation of C-H bonds. For example, ruthenium(II) complexes can catalyze the ortho-arylation of N-benzylpiperidines with arylboronic acid pinacol (B44631) esters. rsc.org Furthermore, ruthenium catalysts have been used for the arylation of 2-phenylpyridine (B120327) with aryl halides, where the pyridine ring acts as a directing group. mdpi.com The use of specific ligands and additives can influence the selectivity between mono- and diarylation. mdpi.com

Palladium-Catalyzed Functionalization: Palladium catalysis is widely used for C-H functionalization. nih.gov Ligand-directed approaches, where a coordinating group on the substrate directs the catalyst to a specific C-H bond, are particularly common. nih.gov For instance, palladium-catalyzed transannular C-H functionalization of alicyclic amines has been achieved, leveraging the boat conformation of the piperidine ring to direct functionalization to remote positions. nih.gov N-acyl directing groups have also been utilized in palladium-catalyzed C-H functionalization reactions. researchgate.net

Rhodium-Catalyzed Functionalization: Rhodium catalysts have been shown to be effective for the site-selective C-H functionalization of piperidine derivatives. nih.govnih.gov By carefully selecting the rhodium catalyst and the protecting group on the piperidine nitrogen, functionalization can be directed to the C2 or C4 positions. nih.govnih.gov

Functionalization of the Alkyl Chain:

While functionalization of the piperidine ring is more extensively studied, methods for the selective C-H functionalization of the alkyl chain of compounds like 2-(2-ethylhexyl)piperidine are also emerging. Palladium-catalyzed allylic C-H alkylation is a known transformation, although it often requires pre-functionalized alkenes. mdpi.com The development of methods for the direct and selective functionalization of unactivated sp3 C-H bonds in alkyl chains remains a significant challenge and an active area of research.

Table 2: Examples of C-H Functionalization of Piperidine Derivatives

| Substrate | Reagent | Catalyst | Directing Group/Protecting Group | Position Functionalized | Product | Reference |

| N-Boc-piperidine | Aryldiazoacetate | Rh2(R-TCPTAD)4 | N-Boc | C2 | 2-Substituted piperidine | nih.govnih.gov |

| N-α-oxoarylacetyl-piperidine | Aryldiazoacetate | Rh2(S-2-Cl-5-BrTPCP)4 | N-α-oxoarylacetyl | C4 | 4-Substituted piperidine | nih.govnih.gov |

| N-Benzylpiperidine | Arylboronic acid pinacol ester | Palladium(II) | Benzyl (B1604629) | ortho- of benzyl group | ortho-Arylated N-benzylpiperidine | rsc.org |

| 2-Phenylpyridine | Aryl halide | Ruthenium(II) complex | Pyridine | C-H ortho to phenyl | Di- or mono-arylated product | mdpi.com |

| Alicyclic amine | Aryl iodide | Palladium(II) acetate | Amine | Transannular C-H | C-C coupled product | nih.gov |

Advanced Spectroscopic and Structural Characterization of 2 2 Ethyl Hexyl Piperidine

High-Resolution Spectroscopic Analysis for Definitive Structural Elucidation

High-resolution spectroscopy is indispensable for confirming the molecular structure of 2-(2-ethyl-hexyl)-piperidine. Techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and vibrational spectroscopy (IR and Raman) offer complementary information to build a complete structural profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. While specific experimental spectra for this compound are not widely published, its spectral characteristics can be predicted based on the well-understood principles of NMR and data from analogous structures like piperidine (B6355638) and various N-alkylpiperidines. hmdb.cachemicalbook.comresearchgate.netchemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The spectrum of this compound would exhibit distinct signals for the piperidine ring protons, the N-H proton, and the protons of the 2-ethyl-hexyl substituent. The protons on the piperidine ring (C2-H to C6-H) would appear as complex multiplets due to spin-spin coupling. The N-H proton signal is typically a broad singlet. Protons on the ethyl-hexyl chain would show characteristic signals, including triplets for the terminal methyl groups and multiplets for the methylene (B1212753) and methine protons.

¹³C NMR and DEPT Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. For this compound, 13 distinct carbon signals would be expected, corresponding to its molecular formula C₁₃H₂₇N. nih.gov The chemical shifts of the piperidine ring carbons are influenced by the alkyl substituent. researchgate.net

Predicted NMR Data for this compound Predicted ¹H NMR Data This table is predictive and based on analogous compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H (Piperidine) | ~1.5 - 2.5 | Broad Singlet |

| C2, C6-H (Piperidine, equatorial & axial) | ~2.5 - 3.1 | Multiplet |

| C3, C4, C5-H (Piperidine, equatorial & axial) | ~1.2 - 1.8 | Multiplet |

| CH (Ethylhexyl chain) | ~1.2 - 1.5 | Multiplet |

| CH₂ (Ethylhexyl chain) | ~1.0 - 1.4 | Multiplet |

| CH₃ (Ethylhexyl chain) | ~0.8 - 0.9 | Triplet |

Predicted ¹³C NMR Data This table is predictive and based on analogous compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase |

|---|---|---|

| C2 (Piperidine) | ~55 - 60 | Positive (CH) |

| C6 (Piperidine) | ~47 | Negative (CH₂) |

| C3, C5 (Piperidine) | ~25 - 28 | Negative (CH₂) |

| C4 (Piperidine) | ~24 - 26 | Negative (CH₂) |

| CH (Ethylhexyl) | ~38 - 42 | Positive (CH) |

| CH₂ (Ethylhexyl chain) | ~23 - 35 | Negative (CH₂) |

| CH₃ (Ethylhexyl chain) | ~10 - 14 | Positive (CH₃) |

2D NMR Spectroscopy: Two-dimensional NMR experiments are crucial for unambiguous signal assignment.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal ¹H-¹H coupling correlations. libretexts.org Cross-peaks would connect signals of adjacent protons, for instance, between the C2-proton of the piperidine ring and the protons on the attached methylene group of the side chain, as well as adjacent protons within the ring and the alkyl chain. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom it is directly bonded to. youtube.com This technique would definitively link the proton assignments to their corresponding carbon signals in the ¹³C spectrum, confirming the C-H framework of the molecule. sdsu.eduresearchgate.net

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision, which allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₁₃H₂₇N. nih.gov

HRMS would confirm this formula by providing a measured mass that is extremely close to the calculated exact mass. The fragmentation pattern observed in the mass spectrum would also support the proposed structure, with likely fragments corresponding to the loss of the ethyl-hexyl side chain or cleavage of the piperidine ring.

Computed Mass Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₂₇N | nih.gov |

| Molecular Weight | 197.36 g/mol | nih.gov |

| Exact Mass | 197.214349865 Da | nih.gov |

| Monoisotopic Mass | 197.214349865 Da | nih.gov |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" and identify the functional groups present. For this compound, key vibrational bands would be expected from the N-H and C-H bonds.

N-H Vibrations: A characteristic N-H stretching vibration for a secondary amine would appear in the IR spectrum, typically in the range of 3300-3500 cm⁻¹. An N-H bending vibration would be observed around 1500-1650 cm⁻¹.

C-H Vibrations: Aliphatic C-H stretching vibrations from both the piperidine ring and the ethyl-hexyl chain would be prominent in the 2850-3000 cm⁻¹ region. C-H bending (scissoring and rocking) vibrations for CH₂ and CH₃ groups would appear in the 1350-1470 cm⁻¹ range.

Predicted Vibrational Frequencies for this compound

This table is predictive and based on data for analogous compounds like piperidine and 2-ethylpiperidine. nih.govnist.govspectrabase.com

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Secondary Amine |

| C-H Stretch (sp³) | 2850 - 3000 | Alkyl (Ring and Chain) |

| N-H Bend | 1500 - 1650 | Secondary Amine |

| C-H Bend (Scissoring) | 1450 - 1470 | CH₂ |

| C-H Bend (Asymmetric/Symmetric) | 1370 - 1465 | CH₃ |

Crystallographic Analysis and Conformational Investigations

While spectroscopic methods define connectivity, crystallographic and conformational analyses reveal the molecule's three-dimensional architecture and spatial preferences.

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. rsc.org This technique provides accurate data on bond lengths, bond angles, and torsional angles, defining the exact conformation of the piperidine ring and the attached alkyl chain.

As of the latest literature review, a single-crystal X-ray structure for this compound has not been publicly reported. If such a study were performed, it would yield the parameters necessary to define the unit cell and the atomic positions within it.

Hypothetical Data from a Single-Crystal X-ray Diffraction Study

This table illustrates the type of data that would be obtained from a successful crystallographic analysis.

| Crystallographic Parameter | Description |

|---|---|

| Crystal System | Indicates the shape of the unit cell (e.g., Monoclinic, Orthorhombic). |

| Space Group | Describes the symmetry elements within the crystal. |

| Unit Cell Dimensions (a, b, c, Å) | The lengths of the unit cell edges. |

| Unit Cell Angles (α, β, γ, °) | The angles between the unit cell axes. |

| Volume (V, ų) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

In the absence of direct crystallographic data, the conformational preferences of this compound can be inferred from established principles of stereochemistry and studies of related substituted piperidines. nih.govrsc.org

Piperidine Ring Conformation: The piperidine ring is known to strongly favor a chair conformation, which minimizes angle and torsional strain. In substituted piperidines, large substituents typically occupy the equatorial position to avoid sterically unfavorable 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. Given the significant steric bulk of the 2-ethyl-hexyl group, it is highly probable that it will preferentially adopt an equatorial orientation on the C2 carbon of the piperidine ring. nih.gov Studies on piperidine itself suggest a preference for the N-H bond to also be in an equatorial position. rsc.org

Theoretical and Computational Investigations of 2 2 Ethyl Hexyl Piperidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the properties of molecules at the electronic level. These methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Studies on Electronic Structure and Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry for predicting the molecular geometry and electronic properties of molecules like 2-(2-ethyl-hexyl)-piperidine.

A DFT study would begin with the optimization of the molecule's geometry to find its most stable three-dimensional conformation (lowest energy state). This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting data provides precise bond lengths, bond angles, and dihedral angles.

For this compound, key structural parameters of interest would be the geometry of the piperidine (B6355638) ring (which typically adopts a chair conformation) and the orientation of the bulky 2-ethylhexyl substituent. The table below illustrates the type of data that would be generated from such a calculation.

Interactive Table: Hypothetical Optimized Geometry Parameters for this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Example) |

| Bond Length | C2 | C7 | - | 1.54 Å |

| Bond Angle | C2 | N1 | C6 | 111.5° |

| Dihedral Angle | C6 | N1 | C2 | C3 |

| Dihedral Angle | N1 | C2 | C7 | C8 |

Note: The values in this table are illustrative examples and not the result of an actual DFT calculation on this compound.

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface. This allows for the immediate identification of electron-rich and electron-poor regions.

In an MEP map of this compound, the region around the nitrogen atom, due to its lone pair of electrons, would be shown in red or yellow, indicating a negative potential and a site susceptible to electrophilic attack. The regions around the hydrogen atoms, particularly the one attached to the nitrogen, would appear in shades of blue, indicating a positive potential and sites for potential nucleophilic interaction. This visual tool is invaluable for predicting how the molecule will interact with other reagents, substrates, or biological receptors.

Computational Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which serves as a powerful tool for confirming the identity and structure of a synthesized compound. nsf.gov By comparing calculated spectra with experimental data, chemists can validate their findings.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated to help assign peaks in experimental NMR spectra.

Infrared (IR) Spectroscopy: Vibrational frequencies can be computed, corresponding to the stretching and bending modes of the molecule's bonds. These calculated frequencies help in the interpretation of experimental IR spectra. For this compound, characteristic N-H and C-H stretching frequencies would be of particular interest.

Interactive Table: Example of Predicted vs. Experimental Spectroscopic Data

| Data Type | Predicted Value (Example) | Experimental Value (Example) |

| ¹³C NMR (C2) | 61.5 ppm | 60.9 ppm |

| ¹H NMR (N-H) | 1.8 ppm | 1.9 ppm |

| IR Stretch (N-H) | 3350 cm⁻¹ | 3345 cm⁻¹ |

Note: These values are hypothetical examples to illustrate the comparison between predicted and experimental data.

In Silico Modeling of Reactivity and Selectivity

In silico modeling allows for the investigation of reaction mechanisms and the prediction of reaction outcomes without performing the actual experiment.

Mechanistic Studies of Proposed Synthetic Pathways

While specific mechanistic studies for the synthesis of this compound are not found, general synthetic routes for substituted piperidines can be computationally investigated. nih.gov For instance, a plausible synthesis could involve the reductive amination of a suitable ketone or aldehyde with ammonia (B1221849) or a primary amine, followed by cyclization.

A computational study of such a pathway would involve:

Reactant and Product Optimization: Calculating the ground state geometries and energies of reactants, intermediates, transition states, and products.

Transition State Searching: Locating the transition state structure for each step of the proposed mechanism. The transition state is the highest energy point along the reaction coordinate.

Such studies can provide deep insights into the reaction's stereoselectivity, explaining why one isomer might be formed preferentially over another. nih.gov

Computational Screening for Catalytic or Interactive Properties

Computational screening, also known as virtual screening, is a powerful set of techniques used to evaluate large libraries of chemical compounds for their potential to act as catalysts or to interact with specific targets. nih.govslideshare.net These in silico methods are significantly faster and more cost-effective than traditional experimental high-throughput screening (HTS). nih.gov For a molecule like this compound, computational screening could be employed to predict its potential catalytic activity in various organic reactions or its ability to form stable complexes with other molecules.

The general workflow for a computational screening of this compound would involve several key steps. Initially, a 3D model of the molecule would be generated and its geometry optimized using quantum mechanical methods, such as Density Functional Theory (DFT). numberanalytics.comnumberanalytics.com DFT calculations can provide insights into the electronic structure, charge distribution, and reactivity of the molecule, which are crucial for predicting its catalytic behavior. numberanalytics.com

Following the initial characterization, a virtual library of potential reactants or substrates would be assembled. Docking simulations would then be performed to predict the binding affinity and orientation of this compound with these molecules. nih.gov These simulations calculate a scoring function to estimate the likelihood of a stable interaction, which can be indicative of catalytic potential.

Furthermore, machine learning algorithms can be trained on existing data from similar catalysts to predict the performance of this compound. numberanalytics.com By identifying key molecular descriptors that correlate with catalytic activity, these models can rapidly screen for promising applications.

A hypothetical computational screening workflow for this compound is outlined in the table below.

| Step | Description | Computational Method(s) | Objective |

| 1. Structure Preparation | Generation and optimization of the 3D structure of this compound. | Quantum Mechanics (e.g., DFT) | To obtain an accurate molecular geometry and electronic properties. |

| 2. Target/Substrate Library Generation | Assembly of a virtual library of molecules for which this compound might act as a catalyst. | Chemical Database Mining | To define the scope of the screening. |

| 3. Molecular Docking | Simulation of the binding between this compound and each molecule in the library. | Molecular Docking Software (e.g., AutoDock, Glide) | To predict binding affinities and poses, and to identify potential substrates. |

| 4. Scoring and Ranking | Ranking of the library compounds based on their predicted binding affinity or other scoring functions. | Scoring Functions | To prioritize candidates for further investigation. |

| 5. Hit Refinement and Analysis | More detailed computational analysis of the top-ranked "hits". | Higher-level QM/MM methods | To validate the initial screening results and to understand the interaction mechanism. |

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govresearchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the dynamic behavior and intermolecular interactions of substances like this compound in various environments. nih.gov

To perform an MD simulation of this compound, a force field must be selected. A force field is a set of empirical potential energy functions and parameters that describe the interactions between atoms in the system. nih.govwikipedia.org Commonly used force fields for organic molecules include AMBER, CHARMM, GROMOS, and OPLS. nih.gov The accuracy of the MD simulation is highly dependent on the quality of the chosen force field. nih.gov

The simulation would typically be set up by placing one or more this compound molecules in a simulation box, often filled with a solvent such as water or an organic solvent, to mimic condensed-phase conditions. The system is then subjected to an equilibration period, during which the temperature and pressure are stabilized. Following equilibration, a production run is performed to collect data on the trajectories of the atoms.

Analysis of the MD trajectories can reveal a wealth of information about the intermolecular interactions of this compound. For instance, the formation and lifetime of hydrogen bonds between the piperidine nitrogen and solvent molecules can be monitored. Radial distribution functions can be calculated to understand the local ordering of solvent molecules around the solute. Non-covalent interactions, such as van der Waals forces and electrostatic interactions, which are crucial for understanding the behavior of the molecule in solution, can also be quantified. uiuc.edu

A summary of the key parameters for a hypothetical MD simulation of this compound is presented in the table below.

| Parameter | Description | Typical Value/Choice | Rationale |

| Force Field | Set of parameters and potential energy functions governing atomic interactions. | OPLS-AA, GAFF, CGenFF | These are well-established force fields for small organic molecules. nih.gov |

| Simulation Box | The periodic boundary conditions cell containing the molecule(s) and solvent. | Cubic or Rectangular | Standard choices for simulating systems in solution. |

| Solvent | The medium in which the solute is simulated. | Water (e.g., TIP3P, SPC/E models) or an organic solvent (e.g., hexane) | To study the behavior of the compound in a relevant chemical environment. |

| Ensemble | The statistical mechanical ensemble defining the thermodynamic state. | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature, mimicking laboratory conditions. |

| Temperature | The temperature at which the simulation is run. | 298 K (25 °C) | Standard ambient temperature. |

| Pressure | The pressure at which the simulation is run. | 1 atm | Standard atmospheric pressure. |

| Simulation Time | The duration of the production phase of the simulation. | 100 ns - 1 µs | Sufficient time to sample a wide range of molecular conformations and interactions. |

| Time Step | The interval between successive integration steps. | 2 fs | A standard value for simulations with rigid bonds to hydrogen atoms. |

Applications in Advanced Chemical Systems and Materials Science

Role as a Synthetic Intermediate and Building Block in Organic Chemistry

In organic chemistry, "building blocks" are relatively simple molecules that serve as the starting materials for the synthesis of more complex structures. cymitquimica.com The piperidine (B6355638) ring is a prevalent scaffold in a vast number of pharmaceuticals and natural products, making piperidine derivatives essential intermediates. news-medical.net Compounds such as 2-(2-Ethyl-hexyl)-piperidine are valuable in this context, serving as synthetic intermediates for creating targeted molecules, particularly in medicinal and materials science. mallakchemicals.comgoogle.com

Table 1: Synthetic Reactions Utilizing Piperidine Intermediates

| Reaction Type | Description | Relevance of Piperidine Scaffold |

|---|---|---|

| N-Heterocyclization | Formation of the piperidine ring from acyclic precursors like primary amines and diols. organic-chemistry.org | Creates the core heterocyclic structure. |

| Mannich Reaction | An aminoalkylation reaction involving an amine, a non-enolizable aldehyde, and a carbon acid. nih.govnih.gov | Piperidine derivatives can act as the amine component to build complexity. |

| Michael Addition | The addition of a nucleophile to an α,β-unsaturated carbonyl compound. researchgate.net | Chiral piperidine-based catalysts can direct the stereochemical outcome. |

| Wacker-type Cyclization | An aerobic oxidative cyclization of alkenes to form nitrogen heterocycles. organic-chemistry.org | A method to synthesize piperidines from alkene precursors. |

Engagement in Catalysis Research

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. This field has emerged as a powerful tool in synthetic chemistry.

The piperidine skeleton is a privileged structure in the design of organocatalysts. researchgate.netacs.org Chiral piperidine derivatives are widely used to catalyze asymmetric reactions, yielding products with high enantioselectivity. nih.govresearchgate.net These catalysts are effective in various transformations, including Mannich reactions, Michael additions, and annulations. nih.govacs.org

The design of such catalysts often involves modifying the piperidine ring with various substituents to fine-tune their steric and electronic properties. A bulky substituent at the 2-position, such as the 2-ethyl-hexyl group, can create a specific chiral environment around the catalytic site. This steric hindrance can influence the facial selectivity of an approaching substrate, thereby controlling the stereochemical outcome of the reaction. Furthermore, the lipophilic nature of the ethyl-hexyl chain can enhance the catalyst's solubility in nonpolar organic solvents, which is often a practical advantage in organic synthesis. While specific research may focus on other substituted piperidines, the principles of using bulky, non-polar groups like 2-ethyl-hexyl to modulate catalyst performance are a cornerstone of catalyst design. acs.org

Use in Agrochemical and Industrial Formulations

Investigation as a Solvent or Additive in Specific Industrial Processes

The investigation of this compound as a solvent or additive in industrial processes is an area of specialized chemical research. While broad industrial use is not widely documented, the inherent properties of substituted piperidines suggest potential applicability. Piperidine and its derivatives are known to be used as solvents and bases in various chemical reactions. ijnrd.orgacs.org For instance, derivatives such as N-formylpiperidine serve as polar aprotic solvents. ijnrd.org The utility of such compounds often stems from their basicity and solubility characteristics, which can be tailored by the nature of the substituent. nih.gov

In specific applications, substituted piperidines can act as co-solvents. For example, in the synthesis of 2-piperidineethanol (B17955) compounds, a substituted piperidine can be employed as a co-solvent to help minimize the formation of byproducts. google.com The presence of the 2-ethylhexyl group in this compound, a significant non-polar alkyl chain, would be expected to influence its solvent properties, likely increasing its solubility in non-polar environments and affecting its miscibility with other substances.

The physical properties of this compound, such as its molecular weight and structure, are key determinants of its behavior as a solvent or additive. nih.gov These characteristics are fundamental to its potential roles in industrial applications, which could range from acting as a reaction medium to a performance-enhancing additive in formulations. maratek.com

Table 1: General Industrial Applications of Solvents

| Application | Description |

| Reaction Medium | Facilitates chemical reactions by dissolving reactants. quora.com |

| Extraction | Selectively dissolves one or more components from a mixture. quora.com |

| Cleaning Agent | Removes contaminants from surfaces. maratek.com |

| Diluent | Reduces the concentration of a substance. quora.com |

| Viscosity Modifier | Alters the flow characteristics of a liquid. quora.com |

This table presents general applications of industrial solvents and is not specific to this compound.

Applications in Selective Metal Extraction

The application of this compound in the selective extraction of metals is a subject of scientific inquiry, primarily due to the well-established role of related compounds in hydrometallurgy. The separation of metals through solvent extraction is a critical process in both resource recovery and environmental remediation. researchgate.net The effectiveness of an extractant is often dependent on its molecular structure and its ability to form stable complexes with specific metal ions.

While direct studies on this compound for metal extraction are not extensively reported, the coordination chemistry of piperidine derivatives suggests they can act as ligands for metal ions. researchgate.net The nitrogen atom in the piperidine ring possesses a lone pair of electrons that can coordinate with a metal center. The presence and nature of substituents on the piperidine ring can significantly influence the stability and selectivity of the resulting metal complexes. nih.gov

The 2-ethylhexyl group is a common feature in a number of commercial and experimental metal extractants. This is due to its branching and lipophilic nature, which enhances the solubility of the extractant and its metal complexes in organic diluents, a crucial aspect of the solvent extraction process. The specific geometry and electronic properties of the metal-ligand complex determine the selectivity of the extraction process. bohrium.com

Table 2: Factors Influencing Metal Extraction with Amine-Based Ligands

| Factor | Description |

| Basicity of the Amine | Affects the pH dependence of the extraction process. |

| Steric Hindrance | The size and arrangement of substituents around the nitrogen atom can influence selectivity. |

| Lipophilicity | The solubility of the extractant and its metal complex in the organic phase. |

| Nature of the Metal Ion | The charge, size, and coordination preferences of the metal ion. |

| Aqueous Phase Composition | The pH and the presence of other anions or complexing agents. |

This table outlines general principles of metal extraction using amine-based ligands and is not based on specific data for this compound.

Mechanistic Insights into Biological Activities of Piperidine Derivatives General Class Context

Interactions with Neurotransmitter Systems

The central nervous system (CNS) relies on a complex network of neurotransmitters to regulate various physiological and psychological processes. Piperidine (B6355638) derivatives are well-documented for their significant interactions with these systems. nih.gov

One of the primary mechanisms through which piperidine compounds exert their effects on the CNS is by acting as monoamine neurotransmitter re-uptake inhibitors. google.com They can block the re-uptake of dopamine, serotonin, and noradrenaline from the synaptic cleft, thereby increasing the concentration and duration of action of these neurotransmitters. google.comwikipedia.org This modulation of monoaminergic systems is the basis for the therapeutic use of many piperidine-based drugs in conditions like depression, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD). google.com For example, methylphenidate, a widely prescribed medication for ADHD, is a benzylpiperidine derivative that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI). wikipedia.org

Furthermore, piperidine derivatives can directly interact with various neurotransmitter receptors. As mentioned earlier, they can act as antagonists at histamine (B1213489) H3 receptors, which are involved in modulating the release of several neurotransmitters, including acetylcholine, dopamine, and serotonin. nih.gov Some piperidine derivatives also show affinity for sigma receptors (σ1 and σ2), which are implicated in a range of neurological functions and disorders. nih.govnih.gov The piperidine ring is often a key structural feature for high affinity at these receptors. nih.gov Studies have also investigated the effects of novel piperidine derivatives on catecholamine and indolamine levels in the brain. nih.gov

Broad-Spectrum Antimicrobial and Antifungal Activity Mechanisms (General Class Perspective)

Piperidine and its derivatives have demonstrated significant potential as antimicrobial and antifungal agents. researchgate.netacgpubs.org The naturally occurring alkaloid piperine (B192125), found in black pepper, exhibits activity against various bacteria and fungi. nih.gov

The proposed mechanisms for the antimicrobial and antifungal actions of piperidine derivatives are multifaceted:

Disruption of Cell Membrane Integrity: One of the key mechanisms is the ability to damage the microbial cell membrane. For instance, piperine has been shown to increase cell membrane permeability in Candida albicans, a common fungal pathogen. nih.gov This disruption leads to the leakage of essential intracellular components and ultimately cell death.

Inhibition of Biofilm Formation: Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix. They are notoriously resistant to antimicrobial agents. Several piperidine derivatives have been shown to effectively inhibit biofilm formation in pathogenic microbes like C. albicans. nih.gov Piperine, for example, has been observed to suppress the hyphal transition in C. albicans, a critical step in biofilm development. nih.gov

Enzyme Inhibition: Specific enzymes essential for microbial survival and growth can be targeted by piperidine compounds. For example, some novel piperidine-4-carbohydrazide (B1297472) derivatives have been found to inhibit succinate (B1194679) dehydrogenase (SDH) in fungi, an enzyme crucial for cellular respiration. acs.org

Induction of Oxidative Stress: Some piperidine derivatives can induce the accumulation of reactive oxygen species (ROS) within microbial cells, leading to oxidative stress and cellular damage. nih.gov

The antimicrobial spectrum of piperidine derivatives is broad, with activity reported against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as a range of fungi including Aspergillus species and Candida albicans. acgpubs.orgnih.gov The specific substitutions on the piperidine ring can significantly influence the potency and spectrum of antimicrobial activity. nih.gov

Anti-inflammatory and Analgesic Pathways of Related Piperidine Compounds

Many piperidine derivatives exhibit significant anti-inflammatory and analgesic (pain-relieving) properties. nih.govnih.gov Their mechanisms of action in these pathways are often linked to their interactions with various enzymes and receptors involved in pain and inflammation signaling.

Anti-inflammatory Pathways:

Inflammation is a complex biological response to harmful stimuli. Prostaglandins (B1171923) are key mediators of inflammation. Piperidine derivatives can exert their anti-inflammatory effects by interfering with the prostaglandin (B15479496) synthesis pathway. nih.gov This can occur through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins.

Another important target in inflammatory pathways is the p38α mitogen-activated protein kinase (p38α MAPK). acs.org This enzyme plays a crucial role in the production of pro-inflammatory cytokines. Some piperidine-containing compounds have been developed as dual inhibitors of butyrylcholinesterase (BChE) and p38α MAPK, showing potential for treating neuroinflammation associated with diseases like Alzheimer's. acs.org

Analgesic Pathways:

The analgesic effects of piperidine compounds can be mediated through several mechanisms:

Opioid Receptor Interaction: Some piperidine derivatives can act on opioid receptors, which are the primary targets for opioid analgesics like morphine. nih.gov Molecular docking studies have shown that certain piperidine derivatives can interact with opioid receptors, suggesting a mechanism for their analgesic activity. nih.gov

Modulation of Pain Receptors: As mentioned previously, some piperidine carboxamides are potent modulators of the TRPA1 channel, a key receptor involved in sensing pain and irritants. pnas.org

Inhibition of Inflammatory Mediators: By reducing inflammation through the inhibition of prostaglandins and other inflammatory molecules, piperidine derivatives can indirectly alleviate pain, particularly inflammatory pain. nih.govnih.gov

The natural alkaloid piperine has been shown to possess potent analgesic and anti-inflammatory activities in various experimental models. nih.gov The analgesic effects of piperine are thought to be mediated through both central and peripheral mechanisms.

The following table provides a summary of the key pathways involved in the anti-inflammatory and analgesic effects of piperidine compounds:

| Activity | Key Pathways and Targets |

| Anti-inflammatory | Inhibition of prostaglandin synthesis (e.g., via COX enzymes), Inhibition of p38α MAPK |

| Analgesic | Interaction with opioid receptors, Modulation of TRPA1 channels, Reduction of inflammatory pain mediators |

Future Research Directions and Translational Perspectives for 2 2 Ethyl Hexyl Piperidine

Advancements in Green Chemistry Approaches for Sustainable Synthesis

The synthesis of substituted piperidines has traditionally involved methods that can be resource-intensive and generate significant waste. jocpr.com Future research on 2-(2-Ethyl-hexyl)-piperidine should prioritize the adoption of green chemistry principles to develop more sustainable and efficient synthetic routes. researchgate.netwisdomlib.org Modern synthetic chemistry is moving towards methodologies that reduce environmental impact by minimizing waste, using safer solvents, and improving energy efficiency. jocpr.commdpi.com

Key areas for investigation include:

Biocatalysis: The use of enzymes, such as transaminases, offers a highly selective and environmentally benign route to chiral amines. acs.orgucd.ie Research into transaminase-triggered cyclizations of corresponding ω-chloroketones could provide an enantiomerically pure synthesis of this compound. acs.org This approach avoids harsh reagents and can often be performed in aqueous media.

Multi-Component Reactions (MCRs): One-pot MCRs are highly efficient processes that combine multiple reactants in a single step to form complex products, minimizing solvent use and purification steps. growingscience.com Developing an MCR strategy for this compound would align with the principles of atom economy and process intensification.

Alternative Energy Sources: Microwave-assisted synthesis has been shown to accelerate reaction times, increase yields, and reduce side reactions in the formation of heterocyclic compounds. mdpi.com Similarly, mechanochemical methods like ball milling can enable solvent-free reactions. wisdomlib.org Applying these techniques to the synthesis of this compound could drastically reduce the environmental footprint of its production.

Greener Solvents: Shifting from traditional volatile organic solvents to greener alternatives like water or bio-based solvents is a critical aspect of sustainable chemistry. jocpr.comwisdomlib.org Research has demonstrated the feasibility of synthesizing piperidine (B6355638) derivatives in water, which is a significant step towards a more eco-friendly process. nih.gov

| Green Synthesis Approach | Principle | Potential Advantage for this compound Synthesis | Reference |

|---|---|---|---|

| Biocatalysis (e.g., Transaminases) | Use of enzymes for highly selective transformations. | High enantioselectivity, mild reaction conditions, reduced waste. | acs.org |